molecular formula C12H11NO B1267737 1-benzylpyridin-2(1H)-one CAS No. 1753-62-4

1-benzylpyridin-2(1H)-one

Cat. No.: B1267737
CAS No.: 1753-62-4
M. Wt: 185.22 g/mol
InChI Key: MYZVUSAIFXIGNC-UHFFFAOYSA-N
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Description

1-Benzylpyridin-2(1H)-one (CAS 1753-62-4) is a high-value pyridin-2-one derivative that serves as a versatile scaffold in medicinal chemistry and organic synthesis. This compound is of significant interest in neuroscience and pain research, where it functions as a core structure for developing novel non-opioid analgesics . Recent structure-activity relationship (SAR) studies have shown that analogues based on this pyridin-2-one scaffold exhibit potent anti-allodynic effects, effectively inhibiting cutaneous mechanical allodynia in validated in vivo models . The compound's structure features a pyridin-2-one core N-substituted with a benzyl group, providing a privileged pharmacophore with dual hydrogen-bonding capacity and favorable metabolic stability . This makes it a versatile building block for constructing complex heterocyclic systems. Synthetic chemistry applications include its use as a precursor in efficient, sustainable one-pot multicomponent reactions conducted in green solvents like PEG-400 to create novel bis-pyridone hybrid architectures . Researchers can utilize this compound for exploring new therapeutic agents and synthesizing diverse nitrogen-containing fused heterocycles. The product is supplied with a minimum purity of 98% and should be stored sealed in a dry environment at 2-8°C . This product is labeled with the signal word "Warning" and hazard statements H302, H315, H320, and H335 . This product is for research and further manufacturing use only, not for direct human use.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

1-benzylpyridin-2-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H11NO/c14-12-8-4-5-9-13(12)10-11-6-2-1-3-7-11/h1-9H,10H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MYZVUSAIFXIGNC-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)CN2C=CC=CC2=O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H11NO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID30288177
Record name 1-Benzyl-2(1H)-pyridone
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Molecular Weight

185.22 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1753-62-4
Record name 1753-62-4
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Explanation Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source.
Record name 1-Benzyl-2(1H)-pyridone
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Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Advanced Synthetic Methodologies for 1 Benzylpyridin 2 1h One and Analogous Derivatives

Transition Metal-Catalyzed Synthetic Approaches

Transition metal catalysis provides powerful and versatile tools for the construction of pyridinone rings, offering high efficiency and selectivity. Key metals in this context include rhodium, palladium, copper, and ruthenium, each enabling unique transformations.

Rhodium-Catalyzed Cyclocondensation and Annulation Strategies for Pyridinone Formation

Rhodium catalysts have proven effective in the synthesis of pyridinone structures through various annulation reactions. A notable approach involves the Rh(III)-catalyzed oxidative annulation of pyridin-2(1H)-ones with alkynes. acs.orgacs.org This method proceeds via a double C-H activation to yield highly functionalized 4H-quinolizin-4-ones, demonstrating good functional group tolerance and the use of readily available starting materials. acs.orgacs.org The reaction typically employs a catalyst system like [Cp*RhCl₂]₂ with a copper oxidant, such as Cu(OAc)₂. acs.org

Another innovative rhodium-catalyzed method is the [2+2+2] cycloaddition of silicon-containing prochiral triynes with isocyanates. rsc.org This strategy allows for the regio- and enantioselective synthesis of silicon-stereogenic silicon-bridged arylpyridinones, achieving high yields and enantioselectivities with the use of an axially chiral monophosphine ligand. rsc.org Furthermore, rhodium catalysis facilitates the annulation of acrylamides with alkynes, which has been developed into an oxidant-free electrochemical process for synthesizing α-pyridones. nih.gov This electrochemical method offers a divergent synthesis of α-pyridones and cyclic imidates by simply changing the N-substituent on the acrylamide. nih.gov

A green and efficient rhodium(III)-catalyzed C–H activation/Lossen rearrangement/cyclization cascade between acrylamides and propargyl alcohols has been developed for the synthesis of trisubstituted 2-pyridone derivatives at room temperature. rsc.org This protocol is notable for its reusable catalytic system and high regioselectivity. rsc.org Low-valent rhodium complexes also catalyze the activation of the α-C-H bond of isonitriles, enabling their addition to carbonyl compounds and subsequent cyclocondensation with 1,3-dicarbonyl compounds to form pyrroles, a related heterocyclic structure. organic-chemistry.org

Catalyst SystemReactantsProduct TypeKey Features
[Cp*RhCl₂]₂ / Cu(OAc)₂Pyridin-2(1H)-ones, Alkynes4H-Quinolizin-4-onesDouble C-H activation, good functional group tolerance. acs.orgacs.org
Rh(I) / Chiral MonophosphineProchiral Triynes, IsocyanatesSilicon-Bridged ArylpyridinonesRegio- and enantioselective, applicable to polymer synthesis. rsc.org
Rh(III) catalystAcrylamides, Alkynesα-PyridonesElectrochemical, oxidant-free, divergent synthesis. nih.gov
Rh(III) catalystAcrylamides, Propargyl AlcoholsTrisubstituted 2-PyridonesC-H activation/Lossen rearrangement, room temperature. rsc.org

Palladium-Catalyzed Cross-Coupling Reactions in N-Benzylpyridinone Synthesis

Palladium-catalyzed cross-coupling reactions are a cornerstone of modern organic synthesis and have been effectively applied to the formation of N-benzylpyridinone derivatives. These methods often involve the coupling of a pyridone core with a benzyl-containing partner.

A common strategy is the N-arylation of pyridones. For instance, the palladium-catalyzed N-arylation of primary amines can be followed by a carboamination reaction in a one-pot process to synthesize N-aryl-2-benzylpyrrolidines, a related saturated heterocyclic system. nih.gov This tandem reaction forms multiple bonds and a stereocenter in a single operation. nih.gov The efficiency of these reactions is highly dependent on the choice of phosphine (B1218219) ligands, with different ligands being optimal for the N-arylation and the subsequent carboamination steps. nih.gov

The Suzuki-Miyaura cross-coupling is another widely used palladium-catalyzed reaction for forming C-C bonds. sigmaaldrich.com While challenges exist with the stability and preparation of pyridine-2-boronates, replacing them with pyridine-2-sulfinates as nucleophilic partners enables an efficient desulfinylative cross-coupling process. sigmaaldrich.com This method works with both aryl bromides and chlorides to produce linked pyridine-heterocycle structures. sigmaaldrich.com Palladium catalysis is also instrumental in converting pyridine-3,4-diols into bistriflates or bisnonaflates, which are excellent substrates for subsequent cross-coupling reactions like the Sonogashira coupling with alkynes to build extended π-systems. beilstein-journals.org

Furthermore, palladium catalysts have been used for the selective oxidative olefination and arylation of N-protected 2-pyridones. snnu.edu.cn The selectivity of the reaction (C5 vs. C3) can be controlled by the substitution pattern on the pyridone ring. snnu.edu.cn

Reaction TypeCoupling PartnersCatalyst/Ligand SystemProduct Feature
N-Arylation/Carboaminationγ-Amino Alkenes, Aryl BromidesPd₂(dba)₃ / (rac)-BINAP or 2-di-tert-butylphosphinobiphenylOne-pot synthesis of N-aryl-2-benzylpyrrolidines. nih.gov
Desulfinylative Cross-CouplingPyridine-2-sulfinates, Aryl HalidesPalladium catalystAccess to linked pyridine-heterocycles. sigmaaldrich.com
Sonogashira CouplingPyridinyl Bistriflates, AlkynesPd(PPh₃)₄ or Pd(OAc)₂/PPh₃, CuIConstruction of extended π-systems. beilstein-journals.org
Oxidative OlefinationN-Protected 2-Pyridones, AlkenesPd(OAc)₂Site-selective C-C bond formation. snnu.edu.cn

Copper-Mediated Synthesis of Pyridinone Derivatives

Copper-catalyzed reactions offer a cost-effective and efficient alternative for synthesizing pyridinone derivatives, particularly for C-N bond formation.

A significant application is the N-arylation of 2-pyridones. A mild and rapid method utilizes diaryliodonium salts as the aryl source in the presence of a copper(I) catalyst, such as copper chloride (CuCl). researchgate.netorganic-chemistry.orgacs.org These reactions often proceed at room temperature and can provide high yields of N-aryl pyridine-2-ones in a short time. organic-chemistry.orgacs.org This approach has been successfully used to synthesize the antifibrotic drug Pirfenidone. researchgate.netacs.org The reaction conditions are generally mild, though for some sterically hindered or electron-deficient substrates, moderate heating may be required. acs.org

Copper catalysts also facilitate intramolecular C-N bond formation. For example, imidazopyridinone derivatives can be synthesized via a copper-mediated intramolecular cyclization of N'-(2-halopyridinyl)ureas. dergipark.org.tr This process typically uses copper(I) iodide (CuI) as the catalyst in the presence of a base. dergipark.org.tr Additionally, copper catalysis is employed in the construction of 1,2,3-triazole scaffolds via the azide-alkyne cycloaddition (CuAAC) reaction. This "click" reaction has been used to link a pyridinone moiety to a triazole ring, starting from N-propargylated pyridinones and aryl azides, to create novel hybrid molecules. bohrium.com

Reaction TypeReactantsCatalyst SystemKey Features
N-Arylation2-Pyridones, Diaryliodonium SaltsCuCl, Et₃NMild conditions, rapid reaction, high yields. researchgate.netorganic-chemistry.orgacs.org
Intramolecular CyclizationN'-(2-Halopyridinyl)ureasCuI, DBUSynthesis of fused imidazopyridinones. dergipark.org.tr
Azide-Alkyne CycloadditionN-Propargylated Pyridinones, Aryl AzidesCuSO₄·5H₂O, L-Ascorbic Acid"Click" chemistry to form pyridinone-triazole hybrids. bohrium.com

Ruthenium-Catalyzed Transformations for N-Benzylpyridinone Precursors

Ruthenium catalysts have emerged as a powerful and often more economical alternative to rhodium for certain transformations leading to pyridone structures. goettingen-research-online.de

A key application is the oxidative annulation of acrylamides with alkynes to form 2-pyridones. acs.orgacs.org Ruthenium catalysts have shown a broader substrate scope compared to their rhodium counterparts in this reaction, effectively converting various electron-rich and electron-deficient acrylamides, as well as both diaryl- and dialkyl-substituted alkynes. goettingen-research-online.deacs.org The typical catalytic system involves a ruthenium complex with a copper oxidant like Cu(OAc)₂·H₂O in a suitable solvent. acs.org

Catalyst SystemReactantsProductKey Advantages
Ru(II) catalyst / Cu(OAc)₂·H₂OAcrylamides, Alkynes2-PyridonesInexpensive catalyst, broad substrate scope, high chemo- and regioselectivity. goettingen-research-online.deacs.orgacs.org

Metal-Free Synthetic Routes and Organocatalysis in Pyridinone Assembly

While metal-catalyzed methods are powerful, metal-free and organocatalytic approaches are gaining traction due to their environmental benefits and avoidance of metal contamination in the final products.

Organocatalysis, the use of small organic molecules to accelerate reactions, has been successfully applied to the synthesis of pyridone derivatives. L-proline, a readily available amino acid, can act as an organocatalyst in a one-pot, four-component reaction to produce 3-cyano-2-pyridones. researchgate.net This method involves the condensation of ethyl cyanoacetate, an acetophenone, an aromatic aldehyde, and ammonium (B1175870) acetate (B1210297). researchgate.net Similarly, L-proline, in cooperation with an acid co-catalyst, can facilitate a domino Knoevenagel/Michael/hydro-lactamisation sequence to construct fused 2-pyridone decaline (B1670448) motifs with high diastereoselectivity. rsc.org

Bifunctional organocatalysts, such as those combining guanidine (B92328) and urea (B33335) moieties, have been developed for the asymmetric α-hydroxylation of lactones possessing a vinylogous pyridone structure. nih.gov This enables the enantioselective synthesis of key intermediates for complex natural products like camptothecin (B557342) analogues. nih.gov Furthermore, the synthesis of fused pyridine (B92270) rings, such as 5,6,7,8-tetrahydroquinolines, can be achieved through a modified Guareschi–Thorpe protocol using chitosan, a natural biopolymer, as a heterogeneous organocatalyst. acs.org

CatalystReaction TypeReactantsProduct
L-prolineFour-component condensationEthyl cyanoacetate, Acetophenone, Aldehyde, Ammonium acetate3-Cyano-2-pyridones researchgate.net
L-proline / PhCOOHDomino Knoevenagel/Michael/hydro-lactamisationCyclic ketone, Malononitrile, AldehydeFused 2-pyridone decalines rsc.org
Guanidine-urea bifunctional catalystAsymmetric α-hydroxylationLactone with vinylogous pyridone structureChiral hydroxy-pyridone derivatives nih.gov
ChitosanModified Guareschi–ThorpeCyclic ketone, Cyanoacetamide, AldehydeFused pyridines (e.g., Tetrahydroquinolines) acs.org

C-H Bond Functionalization Strategies toward Pyridinone Scaffolds

Direct C-H bond functionalization or activation is a highly atom- and step-economical strategy for synthesizing and modifying pyridone scaffolds, as it avoids the need for pre-functionalized starting materials. rsc.org The 2-pyridone ring has four potential C-H bonds for functionalization (C3, C4, C5, and C6), and controlling the site-selectivity is a major challenge. rsc.org The inherent electronic properties of the ring, with the C3 and C5 positions being more electron-rich and the C4 and C6 positions more electron-deficient, can be exploited to guide reactivity. rsc.org

Rhodium(III)-catalysis has been used for a formal [3+3] annulation of enaminones with acrylates to access N-substituted 2-pyridones. rsc.org This process is believed to involve a C-H bond cross-coupling and subsequent aminolysis cyclization. rsc.org

Nickel/Aluminum co-catalysis has been elegantly designed for the C6-selective alkenylation and alkylation of 2-pyridones. rsc.orgresearchgate.net In this system, the carbonyl oxygen of the pyridone coordinates to the Lewis acidic aluminum cocatalyst, which activates the C6 C-H bond towards oxidative addition to the nickel(0) center. rsc.org

Palladium catalysis has been employed for the selective oxidative olefination of N-protected 2-pyridones. snnu.edu.cn The regioselectivity is substrate-controlled: simple N-protected pyridones favor functionalization at the C5 position, whereas introducing substituents at the C4 or C6 position can switch the selectivity to the C3 position. snnu.edu.cn

Metal CatalystReaction TypePosition FunctionalizedKey Feature
Rhodium(III)[3+3] AnnulationRing formationAccess to N-substituted 2-pyridones from enaminones. rsc.org
Nickel/AluminumAlkenylation/AlkylationC6Cooperative catalysis directs functionalization to the electron-deficient C6 position. rsc.orgresearchgate.net
PalladiumOxidative OlefinationC5 or C3Substrate-controlled regioselectivity. snnu.edu.cn

Sustainable and Green Chemistry Approaches in 1-Benzylpyridin-2(1H)-one Synthesis

The growing emphasis on environmental stewardship within the chemical industry has spurred the development of sustainable and green synthetic methodologies. These approaches aim to minimize waste, reduce energy consumption, and eliminate the use of hazardous substances, aligning with the core principles of green chemistry. jocpr.com In the context of synthesizing this compound and its derivatives, these principles are being applied to create more efficient and environmentally benign processes, moving away from traditional methods that often rely on toxic solvents and harsh reagents. mdpi.com Key strategies include the adoption of alternative reaction media, such as water, the development of solvent-free reaction conditions, and the use of biocatalysts. mdpi.com

Aqueous-Phase and Solvent-Free Reaction Systems

The reduction or elimination of volatile organic solvents is a cornerstone of green chemistry. jocpr.com Aqueous-phase and solvent-free systems represent two of the most effective strategies for achieving this goal in the synthesis of heterocyclic compounds like this compound.

Aqueous-Phase Synthesis

Water is an ideal green solvent due to its non-toxicity, non-flammability, and abundance. Performing organic reactions in water can simplify work-up procedures and, in some cases, enhance reactivity and selectivity. While the synthesis of pyridinones in aqueous media presents challenges due to the potential low solubility of nonpolar reactants, research into related structures demonstrates the feasibility of this approach. For instance, the eco-friendly synthesis of structurally diverse imidazo[1,2-a]pyridines has been successfully developed using a recyclable bimetallic Cu-Mn spinel oxide catalyst in an aqueous medium. researchgate.net Similarly, the aqueous-phase oxidative coupling of benzyl (B1604629) alcohol, a key precursor for this compound, to form benzyl benzoate (B1203000) has been achieved using gold nanocluster catalysts on hydrophobic carbon supports, which helps maximize selectivity. rsc.org These examples underscore the potential for developing catalytic systems that can effectively mediate the formation of pyridinone scaffolds in water.

Solvent-Free Reaction Systems

Solvent-free, or neat, reactions eliminate the need for a solvent entirely, which reduces waste and can lead to higher reaction rates and yields. umich.edu These reactions are often facilitated by energy inputs like microwave irradiation or mechanical force (mechanochemistry).

Microwave-Assisted Synthesis: Microwave heating can dramatically reduce reaction times from hours to minutes by promoting rapid and uniform heating of reagents. cem.com This technique has been used for the efficient synthesis of various heterocyclic compounds, such as benzoxazole (B165842) and benzimidazole (B57391) derivatives, often without the need for a solvent. umich.edumdpi.com

Mechanochemistry: Ball milling is a solvent-free technique where mechanical energy is used to induce chemical reactions between solid reactants. rsc.org This approach has emerged as a promising alternative to traditional solution-based chemistry for producing molecules of pharmaceutical importance. rsc.org

Neat Conditions: Some reactions can proceed by simply heating the reactants together without any solvent. An efficient, one-pot, solvent-free green synthesis of benzimidazole derivatives has been demonstrated by the condensation of o-phenylenediamine (B120857) with aldehydes at 140°C. umich.edu

The following table summarizes the application of solvent-free methods for the synthesis of related heterocyclic structures, illustrating the potential of these techniques for the synthesis of this compound.

MethodologyHeterocyclic ProductReactantsConditionsYieldReference
Solvent-Free (Neat)2-Arylbenzimidazoleo-phenylenediamine, Aromatic Aldehyde140°CModerate to High umich.edu
Microwave-Assisted (Solvent-Free)Pyrimido[1,2-a]pyrimidinesN/AMicrowave IrradiationN/A cem.com
Mechanochemical (Ball Milling)2-ArylbenzoxazoleSchiff Base, NaCN14 Hz, 2 hoursHigh mdpi.com
Ultrasound-Assisted2-ArylbenzoxazoleSchiff Base, NaCN50°C, 2 hoursHigh mdpi.com

Biocatalytic and Enzymatic Routes

Biocatalysis utilizes enzymes or whole microbial cells to perform chemical transformations. This approach is inherently green, as reactions are conducted in aqueous media under mild temperature and pH conditions. nih.gov The high chemo-, regio-, and stereoselectivity of enzymes can reduce the need for protecting groups and minimize the formation of byproducts, simplifying purification processes. mdpi.comnih.gov

While a direct, single-step enzymatic synthesis of this compound is not prominently documented, biocatalytic methods can be applied to create key precursors or perform critical transformations within a chemo-enzymatic pathway. A chemo-enzymatic method, for example, involves the lipase-catalyzed epoxidation of propenylbenzenes, followed by hydrolysis to yield corresponding diols. frontiersin.org

Potential enzymatic applications relevant to the synthesis of this compound and its analogs include:

Dehydrogenases: These enzymes can be used for the stereoselective reduction of ketone precursors to chiral alcohols, which are valuable intermediates in pharmaceutical synthesis. mdpi.com For example, D-lactate dehydrogenase (D-LDH) has been used for the enzymatic reduction to prepare (R)-3-(4-fluorophenyl)-2-hydroxy propionic acid. mdpi.com

Lipases: Lipases are versatile enzymes often used in the synthesis of esters and amides. They can function in non-aqueous environments and are valuable for kinetic resolutions of racemic mixtures.

Transferases: Enzymes like nucleoside phosphorylases (NPs) can catalyze the transfer of sugar moieties to various base acceptors, a key step in the synthesis of nucleoside analogues. nih.gov

Kinases: Deoxynucleoside kinases are instrumental in the selective phosphorylation of nucleosides, a critical activation step for many therapeutic agents. nih.govchemrxiv.org

The table below outlines various classes of enzymes and their demonstrated utility in synthesizing compounds or intermediates relevant to pharmaceutical chemistry, highlighting their potential role in developing greener pathways to pyridinone derivatives.

Enzyme ClassExample TransformationSubstrate/Product TypeSignificance in Green SynthesisReference
DehydrogenaseEnantioselective reduction of a keto-esterKetone to Chiral AlcoholHigh enantioselectivity (>99% e.e.), mild conditions. mdpi.com
LipaseLipase-catalyzed perhydrolysis for epoxidationPropenylbenzene to DiolChemo-enzymatic process, use of H₂O₂ as oxidant. frontiersin.org
Nucleoside Phosphorylase (NP)Synthesis of 2'-deoxyguanosinePurine base and sugar donor"One-pot, two-enzyme" system, aqueous media, high yield (95%). nih.gov
Deoxynucleoside Kinase (DNK)Synthesis of phosphorylated nucleosidesNucleoside to Nucleoside MonophosphateHigh regioselectivity, avoids complex chemical protection steps. nih.gov

Mechanistic Investigations of 1 Benzylpyridin 2 1h One Formation and Chemical Transformations

Detailed Elucidation of Reaction Pathways and Transition States

The formation of 1-benzylpyridin-2(1H)-one and related derivatives can proceed through various reaction pathways, often influenced by the choice of catalyst and reaction conditions.

In the context of metal-catalyzed reactions, such as those involving ruthenium, the reaction pathway for the arylation of benzylic amines is thought to involve the formation of a cyclometalated intermediate. acs.orgrsc.org The use of 3-substituted pyridines as directing groups can enhance the efficiency of C-H activation. acs.org Computational studies on the energy profile of different substrate rotamers suggest that a substituent in the 3-position of the pyridine (B92270) ring favors a conformation where the benzylic CH₂ group is in close proximity to the directing group, facilitating C-H insertion. acs.org

In metal-free synthetic approaches, such as the synthesis of benzylpyridines using hydroiodic acid, the mechanism involves the deoxygenation of a precursor alcohol. researchgate.net The reaction of 2-pyridone with benzyl (B1604629) bromide typically proceeds via nucleophilic substitution, where the pyridone nitrogen attacks the benzylic carbon of benzyl bromide. nottingham.ac.uk

The photochemical transformation of 1,2-dihydropyridines, which can be precursors to complex nitrogen-containing heterocycles, involves an electrocyclic reaction upon photoirradiation to form Dewar azetidines. nottingham.ac.uk The efficiency and outcome of these photochemical reactions are highly dependent on factors like the substituents on the nitrogen atom and the wavelength of light used. nottingham.ac.uknumberanalytics.com

Transition states in these reactions are often high-energy, transient species. For instance, in the Au(III)-mediated C-P coupling, a transition state for the C-P reductive elimination has been calculated to have a significant activation energy. nih.gov Similarly, in electrophilic addition reactions to alkenes, which share mechanistic principles with some steps in heterocycle synthesis, the stability of carbocation intermediates determines the regiochemical outcome, as described by Markovnikov's rule. libretexts.org The pathway proceeding through a more stable carbocation (e.g., tertiary vs. secondary) is favored. libretexts.org

Analysis of Intermediates in Catalytic and Non-Catalytic Processes

The identification and characterization of reaction intermediates are fundamental to understanding the mechanisms of both catalytic and non-catalytic reactions leading to pyridinone structures.

Catalytic Processes:

In catalytic cycles, intermediates are transient species that are formed and consumed during the reaction. cataler.com Their direct observation can be challenging.

Cyclometalated Intermediates: In ruthenium-catalyzed direct arylations, cyclometalated complexes are proposed as key intermediates. acs.orgrsc.org These species form through C-H activation directed by a coordinating group on the substrate. acs.org Similarly, in rhodium-catalyzed reactions, cyclometalated rhodium complexes have been isolated and characterized. rsc.org

Gold(III) Intermediates: In the reaction of C^N cyclometalated Au(III) complexes with phosphines, intermediates have been studied using in-situ ³¹P{¹H} NMR and HR-ESI-MS analyses. nih.gov These studies suggest the formation of Au(III) complexes where a chloride ligand is substituted by the phosphine (B1218219) before reductive elimination occurs. nih.gov

Iminium Intermediates: In silver-catalyzed multicomponent reactions for the synthesis of 1,2-dihydroisoquinolines, an iminium intermediate is generated in situ from an imine via a silver triflate-catalyzed cyclization. beilstein-journals.org This intermediate then reacts with a nucleophile. beilstein-journals.org

Non-Catalytic Processes:

In non-catalytic reactions, intermediates may be more stable and sometimes isolable.

N-Benzylation of Pyridones: The synthesis of this compound from 2-pyridone and benzyl bromide proceeds through a quaternary pyridinium (B92312) salt, 1-benzylpyridin-1-ium bromide, as a key intermediate. nottingham.ac.uk This salt is formed by the nucleophilic attack of the pyridine nitrogen on the benzyl bromide.

Byproducts in Related Syntheses: In the N-benzylation of isatoic anhydride, a related reaction, several byproducts can be formed, indicating the presence of multiple reactive intermediates. researchgate.net These can include benzyl aldehyde, sodium 2-isocyanatobenzoate, and anthranilic acid, which arise from competing reaction pathways. researchgate.net

The table below summarizes some of the key intermediates in related synthetic processes.

Reaction TypeCatalyst/ReagentKey Intermediate(s)Analytical Technique(s)
Ruthenium-Catalyzed ArylationRu₃(CO)₁₂Cyclometalated Ruthenium ComplexDFT Calculations
Gold-Catalyzed C-P Coupling[Au(C^N)Cl₂]Au(III)-Phosphine Complex³¹P{¹H} NMR, HR-ESI-MS, DFT
Silver-Catalyzed Dihydroisoquinoline SynthesisSilver TriflateIminium IntermediateMechanistic Proposal
N-Benzylation of 2-PyridoneBenzyl Bromide1-Benzylpyridin-1-ium BromideGeneral Synthetic Knowledge
N-Benzylation of Isatoic AnhydrideVarious BasesBenzyl aldehyde, Sodium 2-isocyanatobenzoateSpectroscopy

Stereochemical and Regiochemical Control in this compound Synthesis

Stereochemical and regiochemical control are critical aspects in the synthesis of complex molecules, including derivatives of this compound, to ensure the formation of the desired isomer.

Regiochemistry:

Regiochemistry deals with the control of the position of chemical bond formation. In the synthesis of substituted pyridinones, this often relates to which atom of the pyridine ring reacts or where a substituent is introduced on a precursor molecule.

Markovnikov's Rule: In electrophilic addition reactions, which can be a part of a synthetic sequence leading to substituted pyridines, Markovnikov's rule predicts the regioselectivity. libretexts.org It states that in the addition of a protic acid to an unsymmetrical alkene, the proton adds to the carbon atom that has the greater number of hydrogen atoms, leading to the more stable carbocation intermediate. libretexts.org

Directed C-H Activation: In metal-catalyzed reactions, the regioselectivity of C-H activation can be controlled by a directing group. acs.org For example, in the arylation of benzylic amines, a 3-substituted pyridine directing group can favor activation at the benzylic position. acs.org

Stereochemistry:

Stereochemistry is concerned with the three-dimensional arrangement of atoms and molecules and its effect on chemical reactions.

Chiral Catalysts and Auxiliaries: The use of chiral catalysts or auxiliaries is a common strategy to induce asymmetry in a reaction and control the stereochemical outcome. numberanalytics.com For instance, in the reduction of benzaldehyde (B42025) to form a chiral benzyl alcohol precursor, a chiral ruthenium catalyst can be used to achieve high enantiomeric excess. beilstein-journals.org

Substrate Control: The inherent stereochemistry of the starting material can also influence the stereochemical pathway of a reaction. numberanalytics.com

Nucleophilic Substitution Reactions: The stereochemical outcome of nucleophilic substitution reactions at a benzylic center, such as in the synthesis of chiral benzyl fluorides, can be controlled to proceed with inversion of configuration (Sₙ2) or racemization (Sₙ1), depending on the reaction conditions. beilstein-journals.org In the synthesis of enantiomerically enriched 7-[²H₁]-(R)-benzyl fluoride, conditions were chosen to promote an Sₙ2 reaction to ensure high enantiomeric excess. beilstein-journals.org

The table below provides examples of factors influencing stereochemical and regiochemical control in relevant synthetic transformations.

Control TypeInfluencing FactorExample ReactionOutcome
RegiochemistryCarbocation StabilityElectrophilic addition of HBr to 2-methylbut-2-eneFormation of the product via the more stable tertiary carbocation libretexts.org
RegiochemistryDirecting GroupRuthenium-catalyzed arylation of benzylic aminesArylation at the benzylic sp³ carbon acs.org
StereochemistryChiral CatalystAsymmetric reduction of benzaldehydeEnantiomerically enriched benzyl alcohol beilstein-journals.org
StereochemistryReaction ConditionsNucleophilic substitution on a chiral benzyl alcoholSₙ2 pathway leading to inversion of configuration beilstein-journals.org

Kinetic Studies and Reaction Rate Determinants

Kinetic studies provide quantitative insights into reaction rates and the factors that influence them, which is essential for understanding and optimizing the synthesis of this compound and related compounds.

The rate of a chemical reaction is determined by several factors, including the concentration of reactants, temperature, and the presence of a catalyst. scribd.com The mathematical relationship between the reaction rate and the concentration of reactants is given by the rate law. libretexts.org

Factors Influencing Reaction Rates:

Concentration of Reactants: Generally, increasing the concentration of reactants leads to a higher frequency of effective collisions, thereby increasing the reaction rate. scribd.com For a reaction that is first-order with respect to a reactant, the rate is directly proportional to the concentration of that reactant. libretexts.org

Temperature: An increase in temperature typically increases the kinetic energy of molecules, leading to more frequent and energetic collisions, and thus a faster reaction rate. scribd.com

Catalysts: Catalysts increase the rate of a reaction without being consumed in the process. cataler.com They provide an alternative reaction pathway with a lower activation energy.

Kinetic Isotope Effect (KIE):

The kinetic isotope effect is a powerful tool for elucidating reaction mechanisms. It is the change in the reaction rate when an atom in a reactant is replaced by one of its isotopes. wikipedia.org A primary KIE is observed when the bond to the isotopically labeled atom is broken in the rate-determining step of the reaction. wikipedia.org This can be used to determine whether a specific C-H bond cleavage is involved in the slowest step of a reaction. wikipedia.org

Application in Related Syntheses:

While specific kinetic data for the formation of this compound is not extensively detailed in the provided search results, principles from related reactions can be applied.

In the gold-catalyzed reaction of [Au(C^N)Cl₂] with phosphines, kinetic studies support a second-order rate law. nih.govulb.ac.be This suggests that the reaction involves the interaction of two species in the rate-determining step.

The following table outlines the key determinants of reaction rates.

DeterminantEffect on Reaction Rate
Reactant ConcentrationHigher concentration generally increases the rate. scribd.com
TemperatureHigher temperature generally increases the rate. scribd.com
CatalystPresence of a catalyst increases the rate by lowering the activation energy. cataler.com
Isotopic SubstitutionCan alter the rate, providing mechanistic insights (KIE). wikipedia.org

Reactivity Profiles and Advanced Transformations of 1 Benzylpyridin 2 1h One Derivatives

Functionalization Reactions at the Pyridinone Core

The pyridinone ring of 1-benzylpyridin-2(1H)-one is amenable to various functionalization reactions, enabling the introduction of diverse substituents. These modifications are instrumental in tuning the electronic properties and steric profile of the molecule, which can influence its subsequent reactivity and biological activity.

Common functionalization reactions include:

  • Halogenation: The pyridinone core can be selectively halogenated. For instance, bromination of this compound can yield 4-bromo-1-benzylpyridin-2(1H)-one. core.ac.uk Similarly, the related 1-benzylpyridin-4-one can be brominated at the 3-position using bromine in acetic acid, a reaction directed by the electron-withdrawing nature of the carbonyl group.
  • Nitration: The introduction of a nitro group onto the pyridinone ring can be achieved, although specific conditions for this compound are not detailed in the provided results. However, the reactivity of related fused 5-nitropyridin-2(1H)-ones suggests that nitration is a feasible transformation. researchgate.net
  • Cross-Coupling Reactions: The halogenated derivatives of this compound are valuable substrates for cross-coupling reactions, such as the Suzuki-Miyaura coupling. This allows for the formation of new carbon-carbon bonds, connecting the pyridinone core to other aryl or vinyl groups.
  • Oxidative Thiocyanation: The pyridinone ring can undergo oxidative regioselective thiocyanation, as demonstrated by the reaction of this compound with PhICl2/NH4SCN. sci-hub.se
  • Introduction of Amino Groups: The synthesis of derivatives like 3,4-diamino-1-benzyl-1H-pyridin-2-one highlights that amino groups can be incorporated into the pyridinone core. evitachem.com These amino groups are electron-donating and can participate in further reactions like condensation and cyclization. evitachem.com
  • Table 1: Functionalization Reactions at the Pyridinone Core

    Reaction Type Reagents/Conditions Product Example
    Bromination Br₂/AcOH 3-Bromo-1-benzylpyridin-4-one
    Bromination Not specified 4-Bromo-1-benzylpyridin-2(1H)-one core.ac.uk
    Oxidative Thiocyanation PhICl₂/NH₄SCN Thiocyanated this compound sci-hub.se
    Amination Multi-step synthesis 3,4-Diamino-1-benzyl-1H-pyridin-2-one evitachem.com

    Transformations Involving the N-Benzyl Moiety

    The N-benzyl group of this compound is not merely a passive substituent; it actively participates in and influences a variety of chemical transformations.

    Key transformations involving this moiety include:

  • Debenzylation: While not explicitly detailed for this compound in the search results, debenzylation is a common transformation for N-benzyl compounds in organic synthesis, often achieved through catalytic hydrogenation.
  • Substitution on the Benzyl (B1604629) Ring: The aromatic ring of the benzyl group can undergo electrophilic substitution reactions, allowing for the introduction of functional groups that can modulate the molecule's properties.
  • Radical C(sp³)-H Functionalization: The benzylic position is susceptible to radical abstraction. For instance, a zinc(II)-stabilized radical-ligand can abstract a hydrogen atom from the benzylic position of N-benzylpyridin-2-amines, initiating a cascade cyclization with terminal alkynes to form imidazo[1,2-a]pyridines. researchgate.net
  • Direct sp³ Arylation: Ruthenium catalysis can be employed for the direct arylation of the benzylic C-H bond with arylboronates, offering an efficient method to form a new carbon-carbon bond at this position. acs.org
  • Formation of N-Benzylated Pyridinium (B92312) Salts: In the presence of unreacted benzyl bromide, pyridine (B92270) derivatives can be converted into their corresponding N-benzylated pyridinium salts. mdpi.com
  • Table 2: Transformations of the N-Benzyl Moiety

    Transformation Reagents/Catalyst Key Feature
    Radical C(sp³)-H Functionalization Zn(II)-stabilized radical-ligand Forms a benzylic radical for further reaction researchgate.net
    Direct sp³ Arylation Ru₃(CO)₁₂ Forms a C-C bond at the benzylic position acs.org
    N-Benzylation Benzyl bromide Forms a pyridinium salt mdpi.com

    Ring-Opening and Rearrangement Reactions of the Pyridinone System

    The pyridinone ring system can undergo fascinating ring-opening and rearrangement reactions, leading to the formation of different heterocyclic structures.

  • Cyclotransformation: Fused 5-nitropyridin-2(1H)-ones, when treated with excess hydrazine (B178648) hydrate, can undergo a cyclotransformation where the 5-nitro-2-oxopyridine fragment is converted into a 6-methyl-3-oxopyridazine structure. researchgate.net This suggests that under specific conditions, the pyridinone ring can be opened and reclosed to form a different heterocyclic system.
  • Di-π-methane Rearrangement: N-substituted 2-pyridones can undergo a triplet-sensitised di-π-methane rearrangement. rsc.org
  • Photochemical Electrocyclization: 2-Pyridones can undergo a 4π electrocyclization upon photoirradiation to form Dewar heterocycles (2-azabicyclo[2.2.0]hex-5-enes). nottingham.ac.uk
  • Benzilic Acid Rearrangement: While a general reaction for 1,2-diketones, the principles of the benzilic acid rearrangement, involving the conversion of a diketone to an α-hydroxy carboxylic acid via a 1,2-rearrangement, could potentially be applied to suitably functionalized pyridinone derivatives. bdu.ac.inwiley-vch.dewikipedia.org This type of rearrangement is known to occur in various heterocyclic substrates. wikipedia.org
  • lookchem.comevitachem.com-Wittig Rearrangement: This rearrangement involves the base-promoted conversion of ethers to alcohols. organic-chemistry.org While not directly a pyridinone ring reaction, it is a relevant rearrangement for substituents that might be present on the core structure.
  • Application as Building Blocks in the Synthesis of Complex Organic Molecules

    The versatility of this compound and its derivatives makes them valuable building blocks in the convergent synthesis of more complex organic molecules. lookchem.comwikipedia.org Convergent synthesis involves the preparation of individual fragments of a complex molecule, which are then combined in the later stages of the synthesis. wikipedia.org

    Examples of their application include:

  • Synthesis of Fused Heterocycles: The functional groups on the pyridinone core can be used to build fused ring systems. For example, 3,4-diamino-1-benzyl-1H-pyridin-2-one can undergo cyclization reactions with various electrophiles to form complex heterocycles. evitachem.com
  • Synthesis of Imidazo[1,2-a]pyridines: As mentioned earlier, N-benzylpyridin-2-amines, which can be derived from the corresponding pyridone, are key precursors in the synthesis of imidazo[1,2-a]pyridines, a class of compounds with pharmaceutical importance. researchgate.net
  • Synthesis of Biologically Active Molecules: Pyridinone derivatives are often used as intermediates in the synthesis of pharmaceutical compounds. For instance, N-alkyl-N-(pyridin-2-yl)hydroxylamine scaffolds, which show selective antibacterial activity, can be synthesized using palladium-catalyzed amination reactions of 2-halopyridines, which can be prepared from the corresponding pyridones. nih.gov
  • The ability to functionalize both the pyridinone core and the N-benzyl group, coupled with the potential for ring transformations, provides chemists with a powerful toolkit for the construction of diverse and complex molecular architectures.

    Computational Chemistry and Theoretical Studies of 1 Benzylpyridin 2 1h One

    Electronic Structure Analysis

    The electronic structure of a molecule governs its chemical properties and reactivity. Various computational methods are employed to analyze the distribution of electrons and predict molecular behavior.

    Density Functional Theory (DFT) is a widely used computational method to determine the most stable three-dimensional arrangement of atoms in a molecule, known as geometry optimization. researchgate.netorientjchem.org For 1-benzylpyridin-2(1H)-one, DFT calculations, often using hybrid functionals like B3LYP with a suitable basis set such as 6-311++G(d,p), can predict bond lengths, bond angles, and dihedral angles. ijcce.ac.irnih.gov These optimized geometries are crucial for subsequent calculations of electronic properties. researchgate.net

    Frontier Molecular Orbital (FMO) theory is a key concept in predicting the chemical reactivity of a molecule. wikipedia.org It focuses on the highest occupied molecular orbital (HOMO) and the lowest unoccupied molecular orbital (LUMO). ajchem-a.com The HOMO represents the ability of a molecule to donate electrons, while the LUMO indicates its capacity to accept electrons. ajchem-a.com

    The energy difference between the HOMO and LUMO, known as the HOMO-LUMO gap, is a critical parameter for assessing a molecule's stability and reactivity. researchgate.net A smaller energy gap suggests that the molecule is more reactive and less stable, as less energy is required to excite an electron from the HOMO to the LUMO. researchgate.net For this compound, FMO analysis can identify the most likely sites for electrophilic and nucleophilic attack, providing valuable information for predicting its behavior in chemical reactions. wuxibiology.com The distribution of the HOMO and LUMO lobes across the molecule indicates the regions where these reactions are most likely to occur. wuxibiology.com

    Table 1: Key Quantum Chemical Descriptors
    DescriptorDefinitionSignificance
    EHOMO Energy of the Highest Occupied Molecular OrbitalIndicates electron-donating ability.
    ELUMO Energy of the Lowest Unoccupied Molecular OrbitalIndicates electron-accepting ability.
    Energy Gap (ΔE) ΔE = ELUMO - EHOMORelates to chemical reactivity and stability. researchgate.net

    The Molecular Electrostatic Potential (MESP) is a visual representation of the charge distribution around a molecule. mdpi.com It maps the electrostatic potential onto the electron density surface, indicating regions that are electron-rich (negative potential, typically colored red) and electron-poor (positive potential, typically colored blue). ajchem-a.comnih.gov Electron-rich areas are susceptible to electrophilic attack, while electron-poor regions are prone to nucleophilic attack. ajchem-a.comnih.gov For this compound, the MESP surface can highlight the electrophilic and nucleophilic sites, offering insights into its intermolecular interactions and reactivity patterns. mdpi.com

    Frontier Molecular Orbital (FMO) Analysis (HOMO-LUMO) for Reactivity Prediction

    Conformational Analysis and Molecular Dynamics Simulations

    This compound possesses conformational flexibility due to the rotation around the single bond connecting the benzyl (B1604629) group and the pyridinone ring. Conformational analysis aims to identify the different spatial arrangements (conformers) of the molecule and their relative energies. nih.gov

    Molecular Dynamics (MD) simulations are a powerful computational technique used to study the dynamic behavior of molecules over time. nih.gov By simulating the motions of atoms and molecules, MD can explore the conformational landscape of this compound, identifying the most stable conformers and the energy barriers between them. nih.govmpg.de These simulations provide a more realistic picture of the molecule's behavior in solution or other environments, as they account for temperature and solvent effects. mdpi.com Recent advancements have seen the development of iterative multiscale MD workflows that combine all-atom and coarse-grained simulations to enhance sampling of biomolecular conformations. biorxiv.org

    Theoretical Spectroscopic Predictions and Comparison with Experimental Data

    Computational methods can predict various spectroscopic properties of this compound, such as its infrared (IR), Raman, and nuclear magnetic resonance (NMR) spectra. ijcce.ac.irdntb.gov.ua These theoretical predictions are often performed using DFT calculations. researchgate.net

    By comparing the calculated spectra with experimentally obtained data, researchers can validate the accuracy of the computational model and the optimized molecular structure. researchgate.netepfl.ch Discrepancies between theoretical and experimental spectra can point to specific molecular interactions or environmental effects not accounted for in the calculations. This combined experimental and theoretical approach provides a comprehensive understanding of the molecule's vibrational and electronic properties. orientjchem.orgacs.org

    Machine Learning Approaches in Computational Chemical Research

    Machine learning (ML) is an emerging and transformative tool in computational chemistry. arxiv.orgcyu.fr ML models can be trained on large datasets of chemical information to predict molecular properties and reactivity with high speed and accuracy. researchgate.netmpg.de

    In the context of this compound and related compounds, machine learning could be used to:

    Predict various properties, such as solubility or binding affinity to a biological target, based on its molecular structure.

    Accelerate the process of exploring the conformational space or predicting reaction outcomes.

    Develop quantitative structure-activity relationships (QSAR) to guide the design of new molecules with desired properties.

    The integration of machine learning with traditional computational chemistry methods holds the potential to significantly advance our understanding and application of chemical compounds. arxiv.org

    Catalytic Applications of 1 Benzylpyridin 2 1h One As a Ligand or Functional Scaffold

    Role of Pyridinone-Based Ligands in Transition Metal Catalysis

    Pyridinone derivatives, including 1-benzylpyridin-2(1H)-one, represent a highly versatile and effective class of ligands in transition metal catalysis. Current time information in Bangalore, IN.nih.gov Their utility stems from their unique stereoelectronic properties and their ability to coordinate with metal centers in various modes. Current time information in Bangalore, IN.diva-portal.org The core structure is a hybrid of a pyridine (B92270) and a ketone, and it exists in tautomeric equilibrium with its aromatic alcohol form, 2-hydroxypyridine (B17775). Deprotonation yields the 2-pyridonate anion, where the negative charge is delocalized between the nitrogen and oxygen atoms, making them effective N,O-bidentate ligands. Current time information in Bangalore, IN.

    The coordination chemistry of 2-pyridonates is rich, with several possible binding modes, including monodentate N-coordination (κ¹-N), bidentate chelation (κ²-N,O), and various bridging modes. Current time information in Bangalore, IN.diva-portal.org This flexibility allows them to stabilize a wide range of transition metals and facilitate diverse catalytic transformations. nih.govrug.nl The inspiration for using pyridonate ligands in catalysis often comes from nature; for instance, the active site of [Fe]-hydrogenase features an iron center coordinated to a pyridone-derived cofactor, highlighting the biological significance of this motif. Current time information in Bangalore, IN.diva-portal.org

    The N-substituent on the pyridinone ring, such as the benzyl (B1604629) group in this compound, plays a crucial role in tuning the ligand's steric and electronic properties. This modification can influence the solubility, stability, and catalytic activity of the resulting metal complex. researchgate.net Research has demonstrated that 3d-transition metal complexes featuring pyridonate ligands are powerful catalysts for transformations such as hydrogenation, hydrofunctionalization, and isomerization reactions. Current time information in Bangalore, IN.

    Metal-Ligand Cooperation Mechanisms

    A key feature that makes pyridinone ligands particularly effective in catalysis is their ability to engage in Metal-Ligand Cooperation (MLC). Current time information in Bangalore, IN. In MLC, the ligand is not a passive spectator that simply modulates the metal's properties, but an active participant in the bond-breaking and bond-forming steps of a catalytic cycle. Current time information in Bangalore, IN.diva-portal.org This synergy between the metal center and the ligand can significantly lower the activation barriers for challenging chemical transformations. nih.gov

    The most common MLC mechanism involving pyridonate ligands leverages the dearomatization/aromatization of the pyridine ring. wikipedia.org In a typical cycle, the pyridonate ligand in its anionic, aromatic form (as a 2-hydroxypyridine derivative coordinated to the metal) can act as an internal Brønsted base. The exocyclic oxygen atom deprotonates a substrate molecule (like H₂), a process which is facilitated by the metal center. Current time information in Bangalore, IN.rsc.org This step results in the formation of a metal-hydride and a neutral, non-aromatic 2-pyridone ligand. The subsequent transfer of the hydride and proton to an unsaturated substrate regenerates the aromatic pyridonate ligand, closing the catalytic cycle. nih.govwikipedia.org This cooperative pathway avoids the need for high-energy oxidative addition steps at the metal center. Such mechanisms have been identified as critical for the high performance of pyridonate-based catalysts in various hydrofunctionalization reactions. Current time information in Bangalore, IN.nih.gov

    Ligand Design Principles for Enhanced Catalytic Activity and Selectivity

    The rational design of pyridinone-based ligands is a powerful strategy for optimizing catalytic performance. By systematically modifying the ligand scaffold, researchers can fine-tune the steric and electronic environment of the metal center to enhance activity and control selectivity. diva-portal.orgresearchgate.net

    Key design principles include:

    Electronic Tuning : The introduction of electron-donating or electron-withdrawing substituents on the pyridinone ring can modulate the electron density at the metal center. For instance, electron-withdrawing groups have been shown to facilitate challenging C-H activation and functionalization reactions by making the catalyst more electrophilic. durham.ac.ukresearchgate.net

    Steric Modification : Adjusting the steric bulk of the ligand, for example by using different N-substituents or by adding bulky groups at positions C3 to C6 of the ring, can control substrate access to the catalytic site. This is crucial for achieving regioselectivity and, in asymmetric catalysis, enantioselectivity.

    Backbone Functionalization : The pyridinone backbone can be functionalized to incorporate additional donor atoms, creating multidentate ligands (e.g., pincer ligands). diva-portal.org This approach enhances the stability of the metal complex and can introduce hemilabile properties, where one arm of the ligand can dissociate to open a coordination site for the substrate. Current time information in Bangalore, IN.wikipedia.org

    Tautomeric Control : Designing ligands that can easily switch between their pyridone and hydroxypyridine tautomers is essential for catalysis involving MLC. This can be achieved by creating bidentate pyridine-pyridone ligand systems that favor tautomerization within a six-membered metallacycle, enabling distinct steps like C-H activation and oxidation to occur efficiently within the same catalytic cycle.

    These design strategies allow for the creation of "privileged" ligand families tailored for specific catalytic applications. diva-portal.org

    Organocatalytic Applications of Pyridinone Derivatives

    Beyond their role as ligands, pyridinone derivatives can function as potent organocatalysts. Their catalytic activity often arises from their inherent bifunctional and tautomeric nature, allowing them to act as both a Brønsted acid (via the N-H or O-H proton) and a Lewis base (via the carbonyl oxygen or ring nitrogen).

    One notable application is in the dehydrogenation of ammonia (B1221849) borane (B79455) (AB), a promising material for chemical hydrogen storage. Sterically hindered 2-pyridone derivatives have been shown to effectively catalyze the release of hydrogen from AB. The proposed mechanism involves the 2-hydroxypyridine tautomer, where the acidic OH group protonates a B-H bond while the basic pyridine nitrogen deprotonates an N-H bond, facilitating H₂ release.

    Pyridone derivatives have also been employed as tautomeric catalysts for ester-amide exchange reactions. In these systems, 2-pyridone is believed to activate both the amine and the ester. The N-H proton of the catalyst protonates the ester's carbonyl group, increasing its electrophilicity, while the catalyst's carbonyl oxygen forms a hydrogen bond with the amine, enhancing its nucleophilicity. This dual activation accelerates the acylation process. Furthermore, photoinduced organocatalytic C-H arylation has been achieved using 2-pyridone derivatives, showcasing their expanding utility in constructing complex molecular scaffolds.

    CatalystReactionSubstrateOutcomeRef
    6-tert-butyl-2-pyridoneDehydrogenationAmmonia Borane0.62 equiv H₂ released, TOF of 31 h⁻¹
    5-(pyrrolidino)-2-pyridoneEster-Amide Exchange4-Nitrophenyl acetate (B1210297) & BenzylaminePreferential acylation of primary amines
    6-oxo-1,6-dihydropyridone-2-carboxylic acid dimethylamidePhotoinduced C-H ArylationUnactivated ArenesModerate to excellent yields of (Het)biaryls

    Asymmetric Catalysis Utilizing Chiral this compound Derivatives

    The development of chiral catalysts for enantioselective synthesis is a cornerstone of modern chemistry. diva-portal.org While specific documented applications of chiral this compound itself as a ligand or catalyst in asymmetric reactions are not widely reported in the surveyed literature, the use of chiral pyridone scaffolds is a highly promising and actively explored area. rug.nl The principles of ligand design suggest that chirality can be readily introduced into the this compound framework, for example, by using a chiral benzyl group derived from the chiral pool or by creating axial chirality through appropriate substitution patterns. rug.nlrsc.org

    Research on closely related structures demonstrates the potential of this compound class. For instance, a palladium/chiral norbornene cooperative catalysis system has been used for the diversity-oriented functionalization of 2-pyridones. This method was successfully applied to the synthesis of an axially chiral 2-pyridone with excellent enantioselectivity (97% ee), highlighting that the pyridone core is an effective platform for asymmetric transformations. rsc.org

    Moreover, mechanistic studies have revealed that pyridone ligands play a crucial role in the enantio-determining step of certain Pd-catalyzed asymmetric C-H functionalization reactions. The cooperative action of chiral mediators and pyridone ligands is key to achieving high levels of stereocontrol. The synthesis of various other chiral pyridine-containing ligands, such as pyridyl oxazolines and C₂-symmetric bipyridines, and their successful application in asymmetric catalysis further underscore the viability of this strategy. rug.nl These examples collectively suggest that chiral derivatives of this compound are highly promising candidates for the development of new, effective catalysts for asymmetric synthesis.

    Catalytic SystemReaction TypeChiral SourceEnantioselectivity (ee)Ref
    Pd / (+)-NorborneneArylation / AnnulationChiral Norbornene Mediatorup to 97% rsc.org
    Pd / Chiral Amino Acidβ-C(sp³)–H ArylationChiral Amino Acid & Pyridone LigandN/A (Mechanistic Study)
    Rh / Chiral Pyridyl OxazolineHydrosilylationChiral Pyridyl Oxazoline Ligandup to 89% rug.nl

    Medicinal Chemistry and Pharmacological Relevance of 1 Benzylpyridin 2 1h One Analogs

    Structure-Activity Relationship (SAR) Studies of N-Benzylpyridinone Derivatives

    Structure-Activity Relationship (SAR) studies are crucial for optimizing the therapeutic potential of N-benzylpyridinone derivatives. These studies systematically alter the chemical structure to enhance potency, selectivity, and pharmacokinetic properties.

    For instance, in the development of GPR52 agonists, modifications to the N-benzylpyridinone core have been extensively explored. nih.govnih.gov Optimization of a lead compound led to a series of potent GPR52 agonists. nih.gov SAR studies revealed that substitutions on the benzyl (B1604629) ring and the pyridinone core significantly impact agonist activity. For example, adding substituents at the 4-position of the benzyl ring was not well-tolerated and resulted in a considerable decrease in potency. nih.gov Conversely, introducing a fluorine atom at the 6-position of the pyridinone ring had a minimal effect on potency but significantly reduced efficacy. nih.gov

    In the context of anti-HIV-1 activity, SAR analysis of 4-benzylpyridinone derivatives has shown that the nature of the substituent at the N-2 position of the pyridinone ring is critical for activity. onlinescientificresearch.com The presence of a methoxy (B1213986) group was found to be important, as its replacement with a carbonyl group in some derivatives led to a loss of significant biological activity. onlinescientificresearch.com Furthermore, a qualitative SAR analysis indicated that methylene (B1212753) fragments on the 4-benzyl group resulted in the best anti-HIV-1 activities, with IC50 values ranging from 0.2 to 1000 nM. onlinescientificresearch.comresearchgate.net Replacement of the methylene group with a sulfur atom led to a decrease in activity. onlinescientificresearch.comresearchgate.net

    For inhibitors of p38α MAP kinase, 3D-QSAR models have been used to analyze N-benzyl pyridinone derivatives. These models help in understanding the structural requirements for potent inhibitory activity and can guide the design of new compounds with improved selectivity. nih.gov

    The following table summarizes key SAR findings for different biological targets:

    Table 1: SAR Insights for N-Benzylpyridinone Derivatives
    Biological Target Key Structural Modifications Impact on Activity
    GPR52 Substitution at the 4-position of the benzyl ring Decreased potency nih.gov
    GPR52 Fluorine at the 6-position of the pyridinone ring Reduced efficacy nih.gov
    HIV-1 RT Methylene fragment on the 4-benzyl group Enhanced activity onlinescientificresearch.comresearchgate.net
    HIV-1 RT Carbonyl group at the N-2 position (instead of methoxy) Loss of activity onlinescientificresearch.com

    Biological Target Identification and Validation through Pyridinone Scaffolds

    The pyridinone scaffold has been instrumental in identifying and validating a range of biological targets implicated in various diseases. frontiersin.orgnih.gov Its versatility allows for the design of molecules that can selectively interact with specific enzymes, receptors, and other proteins. nih.gov

    One notable example is the orphan G protein-coupled receptor GPR52, which is emerging as a promising neurotherapeutic target. nih.gov The development of potent and selective GPR52 agonists based on the pyridinone scaffold has provided valuable pharmacological tools to probe the receptor's function and therapeutic potential in central nervous system (CNS) diseases. nih.govnih.gov

    Pyridinone derivatives have also been crucial in targeting various kinases involved in cancer and inflammation. frontiersin.orgnih.gov For example, they have been explored as inhibitors of Met kinase, p38α MAP kinase, and Bruton's tyrosine kinase (Btk). frontiersin.orgnih.govnih.gov The ability of the unsubstituted pyridinone to act as a peptide bond isostere allows it to form key hydrogen bond interactions with the kinase hinge region, leading to potent inhibition. frontiersin.orgnih.gov

    Furthermore, the pyridinone scaffold has been employed to develop inhibitors for other important enzymes such as isocitrate dehydrogenase (IDH), histone deacetylase (HDAC), and reverse transcriptase. frontiersin.orgnih.govrsc.org The identification of these targets and the subsequent development of inhibitors validate their role in disease pathogenesis and open new avenues for therapeutic intervention.

    Therapeutic Applications of 1-Benzylpyridin-2(1H)-one Scaffolds and Their Derivatives

    The diverse biological activities of this compound derivatives have led to their investigation in a wide array of therapeutic areas. nih.govnih.gov

    Pyridinone-containing molecules have demonstrated broad-spectrum antiproliferative activity against various human tumor cell lines. frontiersin.orgnih.gov Their anticancer effects are often achieved by targeting specific proteins crucial for cancer cell survival and proliferation. frontiersin.orgnih.gov

    For instance, derivatives of this compound have been developed as potent inhibitors of c-Met kinase, a receptor tyrosine kinase whose overactivation is linked to tumorigenesis and metastasis. nih.govfrontiersin.org One such derivative, compound 12b, exhibited a c-Met IC50 of 12nM and showed potent inhibition of the EBC-1 cell line, which has constitutive c-Met activation. nih.gov

    The pyridinone scaffold has also been utilized to create inhibitors of mutant isocitrate dehydrogenase 1 (mIDH1), an enzyme implicated in several malignancies, including low-grade gliomas and acute myeloid leukemia (AML). nih.gov Systematic SAR efforts have produced a series of potent pyrid-2-one mIDH1 inhibitors. nih.gov

    Pyridinone derivatives have shown promise as antimicrobial and antiviral agents. nih.gov Notably, they have been extensively studied as non-nucleoside reverse transcriptase inhibitors (NNRTIs) for the treatment of HIV-1 infection. rsc.orgtandfonline.com These compounds bind to an allosteric site on the HIV-1 reverse transcriptase, inhibiting its function. tandfonline.com

    Over the past 25 years, the pyridin-2(1H)-one class of NNRTIs has evolved from first-generation compounds with weak activity against mutant strains to advanced generations with improved profiles against clinically relevant mutants. rsc.org For example, certain 3-aminopyridin-2(1H)-one derivatives have been identified as potent and highly selective HIV-1 RT inhibitors, with some compounds inhibiting HIV-1 spread in cell culture at nanomolar concentrations. nih.gov

    A qualitative structure-activity relationship (QSAR) analysis of 4-benzylpyridinone derivatives showed that compounds with methylene fragments on the benzyl group exhibited the best anti-HIV-1 activities, with IC50 values as low as 0.2 nM. onlinescientificresearch.comresearchgate.net

    The this compound scaffold has been successfully employed to develop modulators of G-protein coupled receptors (GPCRs). A significant achievement in this area is the discovery of potent and selective agonists for GPR52, an orphan receptor primarily expressed in the brain. nih.govnih.gov

    GPR52 is co-expressed with dopamine (B1211576) D2 receptors in the striatum, suggesting that its activation could offer antipsychotic effects. nih.gov The optimization of a lead compound led to the identification of a series of GPR52 agonists, with some exhibiting high potency (EC50 = 21 nM) and improved aqueous solubility. nih.gov Interestingly, some of these agonists showed a bias for G protein/cAMP signaling and induced less in vitro desensitization, suggesting that biased agonism could lead to sustained GPR52 activation and enhanced therapeutic efficacy. nih.gov

    The this compound scaffold has proven to be a versatile platform for designing inhibitors of a wide range of enzymes. frontiersin.orgnih.gov

    Protein Tyrosine Kinases: As mentioned earlier, derivatives have been developed as potent inhibitors of c-Met kinase. nih.govfrontiersin.org The pyridinone core acts as a hinge-binding motif, crucial for inhibitory activity. frontiersin.org

    Met Kinase: Novel 5-(benzyloxy)pyridin-2(1H)-one derivatives have been identified as potent c-Met inhibitors. nih.gov Compound 12b, for instance, showed high selectivity for c-Met over 11 other kinases. nih.gov

    HDAC: The pyridinone scaffold has been identified as a useful structural motif for targeting histone deacetylase (HDAC), an enzyme class involved in cancer. frontiersin.orgnih.gov

    IDH: Pyrid-2-one derivatives have been successfully developed as inhibitors of mutant isocitrate dehydrogenase 1 (mIDH1), a key target in certain cancers. nih.gov These inhibitors have shown the ability to reduce the levels of the oncometabolite 2-hydroxyglutarate (2-HG). nih.gov

    Acetylcholinesterase: While direct examples of this compound as acetylcholinesterase inhibitors are less common, related structures like N-benzylpiperidine derivatives have been extensively studied for this purpose in the context of Alzheimer's disease. nih.gov

    Reverse Transcriptase: As detailed in the antiviral section, pyridin-2(1H)-one derivatives are a well-established class of non-nucleoside reverse transcriptase inhibitors (NNRTIs) for HIV-1. rsc.orgtandfonline.comnih.gov

    The following table provides a summary of enzyme inhibition by pyridinone derivatives:

    Table 2: Enzyme Inhibition by Pyridinone Derivatives
    Enzyme Target Type of Inhibition Example Compound/Derivative Class Key Findings
    c-Met Kinase ATP-competitive 5-(benzyloxy)pyridin-2(1H)-ones Potent and selective inhibition (IC50 as low as 12nM) nih.gov
    Mutant IDH1 Allosteric 1-arylpyridin-2(1H)-ones Potent inhibition of R132H and R132C mutants nih.gov
    HIV-1 Reverse Transcriptase Non-nucleoside 3-aminopyridin-2(1H)-ones, 4-benzylpyridinones Potent inhibition of wild-type and resistant strains onlinescientificresearch.comresearchgate.netnih.gov
    p38α MAP Kinase Not specified N-benzyl pyridinones Anticytokine activity through kinase inhibition nih.gov

    Modulation of G-Protein Coupled Receptors (GPCRs), e.g., GPR52 Agonism

    Prodrug Strategies and Bioavailability Enhancement Utilizing the Pyridinone Core

    The pyridinone scaffold is a versatile core structure in medicinal chemistry, but its derivatives can sometimes face challenges related to poor physicochemical properties, such as low aqueous solubility or limited oral absorption, which can hinder their clinical development. nih.govacs.orgnih.gov To overcome these limitations, researchers have employed various prodrug strategies and structural modifications focused on the pyridinone core. A prodrug is an inactive or less active precursor that is chemically transformed in the body to release the active parent drug, thereby improving its pharmacokinetic profile. ijpsonline.com These strategies aim to enhance properties like solubility, permeability, and metabolic stability, ultimately leading to improved bioavailability. nih.gov

    One of the primary challenges addressed by prodrug approaches is poor water solubility. acs.orgnih.gov For instance, a pyridone-containing inhibitor of the enhancer of zeste homolog 2 (EZH2) suffered from low aqueous solubility. To address this, a phosphate (B84403) prodrug was designed and synthesized. acs.org This strategy involves attaching a polar phosphate group, which can be cleaved in vivo by phosphatases, to release the parent drug. The resulting phosphate prodrug demonstrated significantly improved aqueous solubility and was efficiently converted to the active parent compound in vivo, enabling higher drug exposures after oral administration. acs.org Similarly, for pyrazolo-pyridone inhibitors, the creation of a phosphate salt of a lead compound resulted in a 10-fold increase in solubility. nih.gov

    Another innovative approach involves the formation of 2-pyridinone aminals. This strategy was developed to advance a class of HIV-1 integrase strand transfer inhibitors based on the 2-pyridinone core that showed excellent antiviral activity but suffered from limited oral absorption at higher doses. nih.gov The aminal prodrugs were designed to enhance the plasma exposures of the parent molecules, overcoming the absorption issues observed in preclinical studies. nih.gov

    A "bio-oxidizable" prodrug strategy has been successfully applied to donepezil-based analogs, which share structural similarities with N-benzylpyridinium compounds. In this approach, a 1,4-dihydropyridine (B1200194) derivative, which is largely inactive as an acetylcholinesterase inhibitor (AChEI), is created. acs.org This more stable and permeable prodrug is designed to be oxidized in the body to the corresponding active N-benzylpyridinium salt. acs.org Studies showed that while the pyridinium (B92312) salts were highly potent AChEIs, the corresponding 1,4-dihydropyridine prodrugs were essentially inactive, confirming the validity of the approach. acs.org The conversion could be achieved under mild oxidizing conditions, and the prodrug showed good permeability in a blood-brain barrier model. acs.org

    Beyond creating distinct prodrug moieties, direct modification of the pyridinone core itself has proven effective for enhancing bioavailability. In a series of thrombin inhibitors featuring a 3-amino-2-pyridinone core, researchers investigated the impact of modifying the C6 position of the pyridinone ring. nih.gov It was discovered that replacing the original methyl group at the C6 position with a propyl group yielded a new compound that retained the potent and selective inhibitory activity of the parent molecule while achieving significantly higher plasma levels after oral administration in preclinical models. nih.gov This demonstrates that even subtle structural changes to the pyridinone scaffold can have a profound impact on oral absorption. nih.gov

    These examples highlight the utility of the pyridinone ring not just as a pharmacophore but also as a versatile handle for prodrug design and bioavailability enhancement. By converting pyridinone-containing drugs into more soluble or more readily absorbed forms, their therapeutic potential can be more effectively realized.

    Detailed Research Findings

    Table 1: Phosphate Prodrug Strategy for a Pyridone-Containing EZH2 Inhibitor

    CompoundTypeKey FeatureOutcomeReference
    Compound 2 Parent DrugEZH2 inhibitor with poor aqueous solubility.Suboptimal in vivo exposure. acs.org
    Compound 5 Phosphate ProdrugPhosphate group added to the pyridone core of Compound 2.Improved aqueous solubility; efficiently converted to parent compound in vivo, enabling higher exposures. acs.org

    Table 2: "Bio-oxidizable" Dihydropyridine-Pyridinium Prodrug Strategy

    CompoundTypeTargetIC₅₀ (hAChE)StrategyReference
    Compound 2d Active Drug (Pyridinium Salt)Acetylcholinesterase (AChE)8.8 nMHighly potent inhibitor. acs.org
    Compound 1d Prodrug (Dihydropyridine)Acetylcholinesterase (AChE)428 nMWeak activity; designed for in vivo conversion to the active form. acs.org
    Compound 2j Active Drug (Pyridinium Salt)Acetylcholinesterase (AChE)27.7 nMHighly potent inhibitor. acs.org
    Compound 1j Prodrug (Dihydropyridine)Acetylcholinesterase (AChE)653 nMWeak activity; designed for in vivo conversion to the active form. acs.org
    Generic Prodrugs (1h, 1i, 1k, 1l, 1q, 1r) Prodrugs (Dihydropyridines)Acetylcholinesterase (AChE)> 1 µMInactive, serving as effective prodrugs. acs.org

    Table 3: Bioavailability Enhancement by Pyridinone Core Modification

    CompoundParent CompoundModification on Pyridinone CoreKey PropertyOutcomeReference
    L-375,052 L-374,087Replacement of C6-methyl group with a propyl group.Thrombin InhibitorRetained excellent potency and selectivity; yielded higher plasma levels after oral dosing. nih.gov

    Advanced Spectroscopic Characterization and Analytical Methodologies for 1 Benzylpyridin 2 1h One

    Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Elucidation and Dynamic Studies

    Nuclear Magnetic Resonance (NMR) spectroscopy is a cornerstone technique for determining the precise molecular structure of 1-benzylpyridin-2(1H)-one in solution. Both ¹H and ¹³C NMR provide detailed information about the chemical environment of each hydrogen and carbon atom, respectively, allowing for unambiguous assignment of the compound's framework.

    ¹H NMR Spectroscopy: The proton NMR spectrum of this compound displays characteristic signals corresponding to the protons of the benzyl (B1604629) and pyridinone moieties. The benzyl group's methylene (B1212753) protons typically appear as a singlet, while the aromatic protons of the phenyl ring and the pyridinone ring exhibit distinct multiplets.

    ¹³C NMR Spectroscopy: The carbon-13 NMR spectrum complements the proton data by providing the chemical shifts for each unique carbon atom in the molecule. rsc.org This includes the carbonyl carbon of the pyridinone ring, the carbons of the benzyl group, and the carbons of the aromatic systems. The specific chemical shifts are sensitive to the electronic environment, confirming the connectivity established by ¹H NMR.

    A representative dataset for the NMR characterization of this compound is presented below:

    Atom ¹H Chemical Shift (ppm) ¹³C Chemical Shift (ppm)
    Benzyl-CH₂Data not availableData not available
    Benzyl-AromaticData not availableData not available
    Pyridinone-RingData not availableData not available
    Pyridinone-C=ON/AData not available

    Note: Specific chemical shift values can vary slightly depending on the solvent and the specific experimental conditions.

    Vibrational Spectroscopy (FTIR, FT-Raman) for Functional Group Analysis and Conformational Insights

    Vibrational spectroscopy, encompassing Fourier-transform infrared (FTIR) and Fourier-transform Raman (FT-Raman) techniques, is instrumental in identifying the functional groups present in this compound and offers insights into its conformational state.

    FTIR Spectroscopy: The FTIR spectrum of this compound is characterized by a strong absorption band corresponding to the carbonyl (C=O) stretching vibration, a key feature of the pyridinone ring. This band is typically observed in the region of 1650-1700 cm⁻¹. Other significant absorptions include those for C-H stretching of the aromatic and benzyl groups, and C=C and C-N stretching vibrations within the heterocyclic ring. nih.gov

    FT-Raman Spectroscopy: FT-Raman spectroscopy provides complementary information to FTIR. The technique is particularly sensitive to non-polar bonds and symmetric vibrations. The spectra can help in assigning the vibrations of the carbon skeleton and the benzyl substituent. core.ac.ukprimescholars.com

    Key vibrational modes for this compound are summarized in the following table:

    Vibrational Mode Typical Wavenumber Range (cm⁻¹) Spectroscopic Technique
    C=O Stretch1650-1700FTIR
    Aromatic C-H Stretch3000-3100FTIR, FT-Raman
    Aliphatic C-H Stretch2850-3000FTIR, FT-Raman
    C=C/C-N Ring Stretch1400-1600FTIR, FT-Raman

    Ultraviolet-Visible (UV-Vis) Spectroscopy for Electronic Transitions and Conjugation Analysis

    Ultraviolet-visible (UV-Vis) spectroscopy probes the electronic transitions within a molecule, providing information about the extent of conjugation. shu.ac.uk For this compound, the UV-Vis spectrum arises from π → π* and n → π* transitions associated with the conjugated pyridinone system. libretexts.org

    The absorption maxima (λmax) are indicative of the energy required to promote electrons to higher energy orbitals. The presence of the benzyl group and the pyridinone ring creates a conjugated system that influences the position and intensity of these absorption bands. researchgate.net

    Electronic Transition Typical Wavelength Range (nm)
    π → π200-300
    n → π>300

    High-Resolution Mass Spectrometry (HRMS) for Exact Mass and Elemental Composition

    High-resolution mass spectrometry (HRMS) is a powerful tool for determining the precise molecular weight and elemental composition of this compound. europa.eu By measuring the mass-to-charge ratio (m/z) with high accuracy, HRMS can confirm the molecular formula of the compound, distinguishing it from other molecules with the same nominal mass. iupac.orgresearchgate.net This technique is crucial for verifying the identity of a synthesized compound and for identifying unknown substances. europa.eu

    X-ray Diffraction for Solid-State Structure Determination and Conformational Preferences

    X-ray diffraction analysis of a single crystal provides the most definitive three-dimensional structure of this compound in the solid state. iastate.eduuni-saarland.de This technique determines the precise bond lengths, bond angles, and torsion angles within the molecule, offering an unambiguous depiction of its spatial arrangement. uni-saarland.de

    Future Research Directions and Emerging Applications of 1 Benzylpyridin 2 1h One

    Development of Novel and Highly Efficient Synthetic Methodologies

    The synthesis of 1-benzylpyridin-2(1H)-one and related pyridone structures is an area of continuous investigation, aiming for more efficient, scalable, and environmentally friendly methods. chemrxiv.orgnottingham.ac.uk Traditional synthetic routes often involve multiple steps, harsh reaction conditions, or the use of pre-functionalized starting materials, which can be limiting. chemrxiv.org

    Future research will likely focus on the development of innovative synthetic strategies. One promising approach is the use of oxidative amination processes that can construct the pyridone ring from simpler precursors like cyclopentenones in a one-pot reaction. chemrxiv.org Such methods offer operational simplicity, broad functional group tolerance, and high regioselectivity. chemrxiv.org Additionally, the exploration of continuous flow chemistry presents an opportunity for safer and more reliable scale-up of pyridone synthesis, allowing for better control over reaction parameters and handling of hazardous intermediates. arkat-usa.org The development of metal-free catalytic systems, such as those using hydroiodic acid, also offers an economical and efficient route to benzylpyridine derivatives. researchgate.net

    Further research into tandem reactions, like the gold-catalyzed cycloisomerization and oxidative nitrogen insertion, could provide access to highly functionalized and masked 2-pyridones from readily available starting materials. acs.org These advanced methodologies not only streamline the synthesis but also open up possibilities for creating diverse libraries of pyridone derivatives for various applications.

    Exploration of Undiscovered Biological Activities and Therapeutic Indications

    Pyridone derivatives are recognized as "privileged scaffolds" in drug discovery due to their ability to interact with a wide range of biological targets. researchgate.net While some biological activities of this compound and its analogues are known, there remains a vast, unexplored landscape of potential therapeutic applications. researchgate.netontosight.ai

    Future investigations are expected to delve into new therapeutic areas. For instance, derivatives of 1-benzylpyridinium have shown potential as inhibitors of acetylcholinesterase (AChE) and butyrylcholinesterase (BuChE), enzymes implicated in Alzheimer's disease. Further research could lead to the development of more potent and selective inhibitors for neurodegenerative disorders. The antimicrobial properties of these compounds also warrant deeper exploration, with studies indicating their ability to disrupt microbial membranes and inhibit the growth of pathogenic bacteria and fungi.

    There is also growing interest in the role of pyridone derivatives as inhibitors of hematopoietic progenitor kinase 1 (HPK1) for cancer immunotherapy and as G protein-biased agonists for the GPR52 receptor, a potential target for neuropsychiatric and neurological diseases. nih.govnih.gov The discovery of 1-hydroxy-2-methylquinolin-4(1H)-one derivatives as cytochrome bd oxidase inhibitors for tuberculosis therapy highlights the potential of this chemical class to address pressing global health challenges. nih.gov

    Potential Therapeutic Area Target Significance
    Alzheimer's DiseaseAcetylcholinesterase (AChE), Butyrylcholinesterase (BuChE)Potential for slowing cognitive decline.
    Bacterial InfectionsMicrobial membranesAddressing antibiotic resistance. diva-portal.org
    CancerHematopoietic progenitor kinase 1 (HPK1)Enhancing anti-tumor immune responses. nih.gov
    Neuropsychiatric DisordersGPR52 receptorNovel treatments for conditions like schizophrenia. nih.gov
    TuberculosisCytochrome bd oxidaseNew mechanism to combat drug-resistant strains. nih.gov
    HIV/AIDSHIV-1 Reverse TranscriptaseDevelopment of novel non-nucleoside inhibitors. tandfonline.com

    Integration with Advanced Computational and Artificial Intelligence Techniques for Drug Discovery and Material Science

    The synergy between experimental chemistry and advanced computational tools is set to revolutionize the discovery and development of new molecules. mdpi.com Artificial intelligence (AI) and machine learning (ML) are increasingly being employed to accelerate the identification of promising drug candidates, predict their properties, and optimize their structures. mdpi.comnih.gov

    In the context of this compound, AI can be utilized for:

    Virtual Screening: High-throughput virtual screening of large compound libraries to identify derivatives with high binding affinity to specific biological targets. ontosight.ai

    QSAR Modeling: Developing Quantitative Structure-Activity Relationship (QSAR) models to predict the biological activity of new pyridone derivatives based on their chemical structure. tandfonline.commdpi.comnih.gov This can significantly reduce the time and cost associated with synthesizing and testing new compounds. mdpi.com

    ADMET Prediction: Predicting the Absorption, Distribution, Metabolism, Excretion, and Toxicity (ADMET) properties of drug candidates at an early stage of development. mdpi.com

    De Novo Drug Design: Using generative AI models to design novel pyridone-based molecules with desired therapeutic properties.

    Computational studies, such as Density Functional Theory (DFT), can provide insights into the electronic properties, reactivity, and non-covalent interactions of these molecules, guiding the design of more effective catalysts and materials. lookchem.comresearchgate.net The integration of AI and computational chemistry will undoubtedly accelerate the journey from initial concept to a viable product, whether it be a new drug or a novel material. researchgate.netmdpi.comnih.gov

    Design and Development of Sustainable Production Methods for Industrial Scale-Up

    As the applications of this compound and its derivatives expand, the need for sustainable and scalable production methods becomes paramount. nih.gov Green chemistry principles are increasingly guiding the development of industrial chemical processes to minimize environmental impact. researchgate.netnih.gov

    Future research in this area will likely focus on several key aspects:

    Solvent Selection: Reducing the use of hazardous solvents and replacing them with greener alternatives, such as water or bio-based solvents. nih.govresearchgate.net The ideal scenario is to develop solvent-free reaction conditions. nih.gov

    Catalysis: Employing highly efficient and recyclable catalysts, including biocatalysts and non-noble metal catalysts, to improve reaction rates and reduce waste. researchgate.netunimi.itresearchgate.net

    Atom Economy: Designing synthetic routes that maximize the incorporation of all starting materials into the final product, thereby minimizing waste. researchgate.net

    Renewable Feedstocks: Exploring the use of renewable raw materials to reduce reliance on fossil fuels. nih.gov

    Process Intensification: Utilizing technologies like continuous flow reactors to improve efficiency, safety, and scalability. arkat-usa.orgnih.gov

    By integrating these sustainable practices, the chemical industry can move towards more environmentally benign and economically viable production of this compound and its valuable derivatives, ensuring their benefits can be realized on a larger scale. researchgate.netbeilstein-journals.org The development of a safe and sustainable-by-design approach is crucial, considering the entire lifecycle of the product from its conception. europa.eu

    Q & A

    Q. What are the most reliable synthetic routes for preparing 1-benzylpyridin-2(1H)-one, and how do reaction conditions influence yield and purity?

    • Methodological Answer : this compound derivatives are commonly synthesized via [3+3] annulation reactions catalyzed by N-heterocyclic carbenes (NHCs). For example, substituents on the pyridinone ring can be introduced using carbene-catalyzed base-controlled reactions, as demonstrated in the synthesis of dihydropyridin-2-ones with yields up to 85% . Key parameters include solvent choice (e.g., THF or DCM), temperature (0–40°C), and catalyst loading (5–10 mol%). Characterization via 1^1H NMR and HRMS is critical for confirming regioselectivity and purity .

    Q. How can researchers characterize the structural and electronic properties of this compound derivatives?

    • Methodological Answer :
    • Spectroscopy : 1^1H NMR (400 MHz) and 13^{13}C NMR (100 MHz) in CDCl3_3 or DMSO-d6_6 resolve proton environments and carbon frameworks, particularly for distinguishing diastereomers .
    • Mass Spectrometry : HRMS (FTMS-APCI) with <2 ppm error validates molecular formulas. For example, a derivative with C32_{32}H27_{27}ClNO5_5S+^+ showed a calculated mass of 572.1293 vs. observed 572.1297 .
    • X-ray Crystallography : Determines 3D conformation, essential for understanding receptor-binding interactions .

    Q. What are the common chemical transformations of this compound, and how do substituents influence reactivity?

    • Methodological Answer :
    • Reduction : Hydrogenation (H2_2, Pd/C, ethanol) reduces nitro or halogen groups (e.g., 6-chloro-5-nitropyridin-2(1H)-one → 6-chloro-5-aminopyridin-2(1H)-one) .
    • Substitution : Nucleophilic displacement with amines/thiols under basic conditions (e.g., NaOH in ethanol) introduces functional groups at the 5-position .
    • Oxidation : Strong oxidants like KMnO4_4 modify ring saturation but require careful optimization to avoid over-oxidation .

    Advanced Research Questions

    Q. How can researchers design experiments to resolve contradictions in reported biological activities of this compound derivatives?

    • Methodological Answer :
    • Dose-Response Analysis : Test compounds across a wide concentration range (e.g., 0.1–100 µM) to identify non-linear effects .
    • Target-Specific Assays : Use kinase inhibition or receptor-binding assays (e.g., SIRT1 inhibition studies) to isolate mechanisms .
    • Structural Analog Comparison : Compare derivatives with varying substituents (e.g., 4-fluorophenyl vs. 4-methoxyphenyl) to correlate structure-activity relationships (SAR) .

    Q. What strategies optimize the pharmacokinetic properties of this compound derivatives for in vivo studies?

    • Methodological Answer :
    • ADME Profiling : Assess solubility (e.g., chloroform/methanol mixtures) and metabolic stability using liver microsomes .
    • Prodrug Design : Introduce hydrolyzable groups (e.g., ester linkages) to enhance bioavailability .
    • Molecular Dynamics (MD) Simulations : Predict binding affinities to cytochrome P450 enzymes to mitigate off-target effects .

    Q. How can computational methods guide the design of this compound derivatives with enhanced bioactivity?

    • Methodological Answer :
    • Docking Studies : Use AutoDock Vina to model interactions with targets like benzimidazole receptors .
    • QSAR Modeling : Train models on datasets with IC50_{50} values and electronic descriptors (e.g., logP, HOMO-LUMO gaps) to predict activity .
    • Free Energy Perturbation (FEP) : Quantify substituent effects on binding energy (ΔΔG) for rational optimization .

    Data Analysis and Reproducibility

    Q. What experimental controls are essential for ensuring reproducibility in synthetic studies of this compound?

    • Methodological Answer :
    • Catalyst Purity : Verify NHC catalyst activity via control reactions without substrates .
    • Solvent Drying : Use molecular sieves or distillation to eliminate water in THF or DCM .
    • Replication : Report triplicate yields (±5% error) and characterize all intermediates to confirm stepwise fidelity .

    Q. How should researchers address discrepancies in NMR data for structurally similar derivatives?

    • Methodological Answer :
    • 2D NMR : Use HSQC and HMBC to resolve overlapping signals in crowded regions (e.g., aromatic protons) .
    • Paramagnetic Additives : Add Cr(acac)3_3 to enhance relaxation and sharpen broad signals .
    • Dynamic Exchange Analysis : Variable-temperature NMR identifies conformational equilibria affecting peak splitting .

    Ethical and Compliance Considerations

    Q. What guidelines govern the use of this compound derivatives in biomedical research?

    • Methodological Answer :
    • Institutional Review : Submit protocols for ethical approval if derivatives are tested in human cell lines .
    • FDA Compliance : Adhere to Good Laboratory Practice (GLP) for preclinical studies, including toxicity profiling .
    • Data Transparency : Archive raw spectra and chromatograms in repositories like PubChem for peer validation .

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    Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.